molecular formula C7H5N3O B1358638 2-Cyanoisonicotinamide CAS No. 98273-47-3

2-Cyanoisonicotinamide

Cat. No.: B1358638
CAS No.: 98273-47-3
M. Wt: 147.13 g/mol
InChI Key: VGJSESNRQXAFHQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .

Mode of Action

The mode of action of this compound is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and this compound is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .

In rice plants, this compound affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .

Pharmacokinetics

Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .

Result of Action

The result of this compound’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .

Biochemical Analysis

Biochemical Properties

2-Cyanoisonicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of macrocyclic peptides. It interacts with N-terminal cysteine residues through a biocompatible click reaction, facilitating the rapid generation of macrocyclic peptides . This interaction is crucial for the formation of peptide inhibitors, such as those targeting the Zika virus protease . The nature of these interactions involves the formation of stable covalent bonds, enhancing the stability and activity of the resulting peptides.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-conjugated peptides have demonstrated potent inhibitory effects on the Zika virus protease, thereby impacting viral replication and cellular response to infection . Additionally, its role in peptide synthesis can lead to changes in cellular metabolism and protein expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with N-terminal cysteine residues, leading to the formation of macrocyclic peptides. This biocompatible click reaction enhances the binding affinity and stability of the peptides . The compound’s ability to form covalent bonds with cysteine residues is key to its function as a peptide inhibitor. This mechanism also involves enzyme inhibition, as seen in the case of the Zika virus protease, where this compound-conjugated peptides exhibit high binding affinity and inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific peptides synthesized. Studies have shown that this compound-conjugated peptides maintain their stability and activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, there may be threshold effects leading to potential toxicity or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of macrocyclic peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound. The involvement of this compound in these pathways underscores its importance in biochemical research and drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target cells, enhancing its biochemical activity. The transport and distribution mechanisms of this compound are critical for its effectiveness in biochemical assays and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in peptide synthesis and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoisonicotinamide typically involves the reaction of isonicotinic acid with cyanogen bromide under controlled conditions. This reaction yields this compound as a product. The process can be carried out in a laboratory setting using commercially available precursors, making it accessible for research purposes .

Industrial Production Methods: In an industrial context, the production of this compound can be scaled up using automated processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound, which can then be used in various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoisonicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Cyanoisonicotinamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-cyanopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSESNRQXAFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625208
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-47-3
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?

A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []

Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using this compound?

A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.

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